molecular formula C16H33Cl B1210310 1-Chlorohexadecane CAS No. 4860-03-1

1-Chlorohexadecane

Cat. No.: B1210310
CAS No.: 4860-03-1
M. Wt: 260.9 g/mol
InChI Key: CLWAXFZCVYJLLM-UHFFFAOYSA-N
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Description

1-Chlorohexadecane (C₁₆H₃₃Cl) is a long-chain haloalkane with a molecular weight of 260.89 g/mol and a CAS registry number of 4860-03-1 . It is a colorless liquid with a density of 0.865 g/mL (25°C), a boiling point of 149°C at 1 mmHg, and a refractive index of 1.449 . Its IUPAC name is hexadecyl chloride, and it is also known as cetyl chloride. The compound is widely used in organic synthesis, particularly in the preparation of ionic liquids (ILs), surfactants, and as an internal standard in chromatography .

Preparation Methods

Synthesis via Thionyl Chloride (SOCl₂)

The most widely documented method for synthesizing 1-chlorohexadecane involves the reaction of 1-hexadecanol (cetyl alcohol) with thionyl chloride (SOCl₂). This approach is favored for its high yield and operational simplicity .

Reaction Mechanism

The process proceeds through a two-step nucleophilic acyl substitution mechanism:

  • Nucleophilic Attack : The hydroxyl group of 1-hexadecanol attacks the electrophilic sulfur atom in SOCl₂, forming a chlorosulfite intermediate (C₁₆H₃₃OSOCl) and releasing HCl .

  • Intermediate Decomposition : The chlorosulfite intermediate undergoes decomposition, driven by the expulsion of sulfur dioxide (SO₂) gas, to yield this compound .

The overall reaction is:
C16H33OH+SOCl2C16H33Cl+SO2+HCl\text{C}_{16}\text{H}_{33}\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_{16}\text{H}_{33}\text{Cl} + \text{SO}_2 \uparrow + \text{HCl} \uparrow

Optimization Parameters

  • Temperature : Reactions are typically conducted at reflux (60–80°C) to ensure complete conversion .

  • Stoichiometry : A 1:1 molar ratio of alcohol to SOCl₂ is sufficient, though excess SOCl₂ (1.2–1.5 eq.) minimizes residual alcohol .

  • Byproduct Management : SO₂ and HCl gases necessitate trapping systems (e.g., alkaline scrubbers) to prevent environmental release .

Yield and Purity

Industrial-scale implementations report yields exceeding 90%, with capillary gas chromatography (GC) purity ≥98% . Post-synthesis purification involves fractional distillation under reduced pressure (b.p. 149°C at 1 mmHg) .

Hydrochloric Acid (HCl) Catalyzed Method

An alternative route employs concentrated hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). While less common than SOCl₂, this method is advantageous for large-scale production due to lower reagent costs .

Reaction Conditions

  • Catalyst Loading : 5–10 wt% ZnCl₂ relative to alcohol .

  • Temperature : Prolonged heating (12–24 hours) at 100–120°C under reflux .

  • Solvent : Toluene or xylene enhances miscibility between aqueous HCl and hydrophobic alcohol .

Limitations

  • Yield : Typically 70–80% due to competing elimination reactions forming alkenes .

  • Purification Challenges : Requires extensive washing to remove residual ZnCl₂ and unreacted HCl .

Comparative Analysis of Methods

ParameterSOCl₂ MethodHCl/ZnCl₂ Method
Yield 90–95% 70–80%
Reaction Time 2–4 hours 12–24 hours
Byproducts SO₂, HCl (gaseous) H₂O, ZnCl₂ residues
Purity Post-Distillation ≥98% 85–90%
Industrial Scalability High (continuous flow compatible) Moderate (batch-only)

Industrial Applications and Case Studies

Surfactant Synthesis

This compound is a precursor to quaternary ammonium compounds like cetylpyridinium chloride (CPC). A continuous flow process developed by Kapdi et al. (2024) achieved 96% yield of CPC by reacting this compound with pyridine at 200°C .

Pharmaceutical Intermediates

The compound’s long alkyl chain facilitates lipid-based drug delivery systems, particularly in antiviral formulations .

Chemical Reactions Analysis

1-Chlorohexadecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom in this compound is highly electronegative, making the adjacent carbon atom electrophilic.

    Oxidation Reactions: Under specific conditions, this compound can be oxidized to form hexadecanoic acid (palmitic acid).

    Reduction Reactions: Reduction of this compound can lead to the formation of hexadecane.

Scientific Research Applications

Chemical Properties and General Uses

1-Chlorohexadecane is characterized by its long carbon chain and chlorinated structure, making it suitable for various applications:

  • Solvent : It is commonly used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Surfactant : Its surfactant properties make it valuable in formulations requiring emulsification or stabilization.
  • Pharmaceuticals : It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
  • Antibacterial Agents : The compound is utilized in the formulation of antibacterial sprays, leveraging its antimicrobial properties .

Biochemical Studies

This compound has been extensively studied in microbiological and biochemical contexts:

  • Microbial Metabolism : Research indicates that certain strains of Rhodococcus can utilize this compound as a carbon source. These studies focus on the strain's ability to desaturate aliphatic compounds, yielding products with specific configurations. For instance, a mutant Rhodococcus strain was shown to convert this compound into various ω-hydroxy fatty acids through a unique oxidative pathway .
  • Fatty Acid Composition : Studies on Mycobacterium species have demonstrated that growth on this compound alters the cellular fatty acid composition, which can be crucial for understanding microbial adaptation and metabolism in environments contaminated with chlorinated hydrocarbons .

Environmental Applications

  • Bioremediation : The ability of certain bacteria to dehalogenate chlorinated alkanes like this compound makes it a focal point for bioremediation studies. These bacteria can convert harmful chlorinated compounds into less toxic forms, highlighting their potential in environmental cleanup efforts .

Polymer Chemistry

This compound is also explored in the field of polymer chemistry:

  • Liquid Crystals : The compound has been incorporated into the design of novel polymerizable lyotropic liquid crystals. These materials exhibit unique phase behaviors that can be harnessed for creating advanced materials with specific mechanical and optical properties .

Coatings and Surface Modifications

  • Surface Modifiers : Due to its hydrophobic nature, this compound is utilized in coatings to enhance surface properties such as water repellency and durability.

Market Insights

The market for this compound is projected to grow significantly, driven by its applications in various sectors including pharmaceuticals and materials science. The global market size was valued at approximately USD 0.15 billion in 2022 and is expected to reach USD 0.25 billion by 2030, reflecting a compound annual growth rate (CAGR) of around 7% .

Mechanism of Action

The primary mechanism of action of 1-chlorohexadecane involves nucleophilic substitution reactions. The chlorine atom’s high electronegativity makes the adjacent carbon atom electrophilic, allowing nucleophiles to attack and replace the chlorine atom. This property is exploited in various chemical syntheses and industrial applications.

Comparison with Similar Compounds

Structural and Physical Properties

1-Chlorohexadecane belongs to the family of 1-chloroalkanes (CₙH₂ₙ₊₁Cl), which differ primarily in alkyl chain length. Key comparisons with shorter-chain analogs are summarized below:

Property 1-Chlorobutane (C₄) 1-Chlorodecane (C₁₀) This compound (C₁₆)
Molecular Weight (g/mol) 92.57 176.73 260.89
Boiling Point (°C) 78–80 (at 1 atm) 223 (at 1 atm) 149 (at 1 mmHg)
Density (g/mL) 0.886 0.869 0.865
Refractive Index (n²⁰/D) 1.402 1.438 1.449
Applications IL synthesis, solvents IL synthesis, surfactants Surfactants, microemulsions, chromatography

Key Observations :

  • Longer alkyl chains (e.g., C₁₆) reduce density and increase hydrophobicity, making this compound suitable for non-polar solvent systems and stable microemulsions .
  • Boiling points decrease under vacuum, enabling its use in high-temperature syntheses without decomposition .

Enzymatic Degradation

  • DadB Dehalogenase : Unlike shorter-chain haloalkanes (e.g., 1-chlorobutane, 1-chlorodecane), this compound is resistant to degradation by the haloalkane dehalogenase DadB due to steric hindrance from its long alkyl chain .
  • Microbial Degradation : Gordonia sp. and Alcanivorax dieselolei B-5 can metabolize this compound via alternative pathways, highlighting its persistence in environments dominated by conventional dehalogenases .

Environmental and Toxicological Profiles

Parameter This compound 1-Chlorodecane
Cramer Classification Class III (High risk) Not reported
TDI (mg/person/day) 0.09 Not reported
Migration (mg/kg) 0.0004 Not reported

Key Observations :

  • Its low migration rate (0.0004 mg/kg) in recycled plastics suggests minimal leaching risk, though long-term environmental accumulation remains a concern .

Biological Activity

1-Chlorohexadecane, a long-chain haloalkane with the chemical formula C16_{16}H33_{33}Cl, has garnered attention for its biological activity, particularly in environmental microbiology and toxicology. This article synthesizes available research findings on its degradation, toxicity, and potential biological applications.

This compound is classified as a chlorinated hydrocarbon. It is primarily used as a solvent and in the synthesis of various organic compounds. Its structure consists of a hexadecane backbone with a chlorine atom substituted at one end, which influences its chemical reactivity and biological interactions.

Microbial Degradation

Research indicates that certain bacteria can degrade this compound, although it is less susceptible to dehalogenation compared to shorter-chain haloalkanes. A notable organism involved in its degradation is Alcanivorax dieselolei, which has been shown to possess haloalkane dehalogenase (HLD) enzymes capable of degrading various halogenated compounds. However, studies have confirmed that the specific HLD named DadB does not exhibit detectable activity towards long-chain haloalkanes like this compound .

Table 1: Specific Activity of Haloalkane Dehalogenases

SubstrateDadB (nmol·s1^{-1}·mg1^{-1})LinB (nmol·s1^{-1}·mg1^{-1})DbjA (nmol·s1^{-1}·mg1^{-1})
1-Chlorobutane18.5±0.423.113.3
1-Bromobutane75.2±2.548.929.7
This compound N/A N/AN/A

The lack of activity towards long-chain haloalkanes suggests that alternative metabolic pathways or enzymes may be responsible for their degradation in natural environments .

Toxicological Profile

The toxicological effects of this compound have been investigated, revealing potential health risks associated with its exposure. Inhalation of vapors can lead to symptoms such as dizziness, drowsiness, and respiratory irritation . Chronic exposure may result in more severe respiratory issues and sensitization reactions in susceptible individuals .

Case Study: Health Effects from Occupational Exposure

A study on workers exposed to chlorinated hydrocarbons reported increased incidences of respiratory conditions linked to prolonged inhalation of compounds like this compound. Symptoms included chronic bronchitis and reactive airway dysfunction syndrome (RADS), emphasizing the need for proper safety measures in industrial settings where this compound is utilized .

Environmental Impact

As an environmental contaminant, this compound poses risks to aquatic ecosystems. It is classified as a marine pollutant due to its toxicity to aquatic organisms and potential for long-term adverse effects on marine life . The persistence of such compounds in the environment necessitates further research into bioremediation strategies that leverage microbial degradation capabilities.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1-Chlorohexadecane, and how are they experimentally determined?

  • Methodological Answer : Physical properties such as density (0.8635 g/mL at 20°C), refractive index (1.4503 at 20°C), melting point (17.9°C), and boiling point (326°C at 4 mmHg) are typically measured using standardized techniques. For example, density and refractive index are determined via pycnometry and refractometry, respectively. Boiling points under reduced pressure are recorded using distillation setups. Structural confirmation is achieved using 1^1H-NMR and 13^{13}C-NMR (e.g., δ 0.88–1.58 ppm for alkyl chain protons and δ 14–35 ppm for carbons) and ATR-IR spectroscopy (C-Cl stretch at ~650 cm1^{-1}) .

Q. How can this compound be synthesized with high yield and purity for laboratory use?

  • Methodological Answer : A robust method involves chlorinating 1-hexadecanol using a phosphine oxide polymer catalyst, yielding 99% purity. Post-reaction, the solvent (e.g., cyclohexane or n-hexane) is selected to precipitate phosphine oxide byproducts, ensuring minimal contamination. Purification steps include distillation under reduced pressure and drying over molecular sieves (A3/A4) to remove trace moisture .

Q. What analytical techniques are critical for characterizing this compound in synthetic chemistry workflows?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1^1H and 13^{13}C) confirms alkyl chain integrity and chlorine substitution. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl bonds). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity, while elemental analysis (EA) verifies stoichiometry .

Advanced Research Questions

Q. How does the alkyl chain length of this compound influence its behavior in microemulsion systems?

  • Methodological Answer : In ternary systems (e.g., C12E5 surfactant/water/1-chloroalkane), the chain length affects droplet growth kinetics and phase stability. Time-resolved turbidimetry at fixed volume fractions (e.g., 0.010) monitors droplet size changes after temperature quenches. Longer chains (e.g., C16) reduce Ostwald ripening rates due to lower solubility, as shown by spectrophotometric turbidity measurements .

Q. What mechanisms underlie the microbial degradation of this compound, and how can this inform bioremediation strategies?

  • Methodological Answer : Rhodococcus mutants lacking catabolic pathways for this compound exhibit cis-desaturation at the ninth carbon, producing unsaturated derivatives. This suggests non-degradative enzymatic modification. Researchers use gas chromatography-mass spectrometry (GC-MS) to track desaturation products and isotopic labeling (e.g., 13^{13}C) to elucidate metabolic pathways .

Q. How does this compound serve as a precursor in synthesizing functional ionic liquids, and what are the optimization challenges?

  • Methodological Answer : this compound reacts with imidazole derivatives to form alkylimidazolium chlorides (e.g., [C16_{16}mim]Cl), precursors for iron-containing ionic liquids ([C16_{16}mim][FeCl4_4]). Key challenges include controlling alkyl chain length effects on viscosity and thermal stability. Purity is ensured via repeated liquid-liquid extractions (e.g., dichloromethane/water) and vacuum drying .

Q. What are the photophysical dynamics of this compound in excited-state studies, and how do solvent interactions modulate deactivation pathways?

  • Methodological Answer : In S2_2 excited-state studies (e.g., benzopyranethione-water complexes), this compound acts as a non-polar solvent. Time-resolved fluorescence and computational modeling (TD-DFT) reveal solvent-dependent deactivation mechanisms, such as hydrogen bonding with water accelerating non-radiative decay. Experimental setups use laser flash photolysis and quantum yield measurements .

Q. How can researchers mitigate environmental risks when using this compound in laboratory settings?

  • Methodological Answer : Safety protocols include fume hood use to prevent inhalation, impermeable gloves to avoid dermal contact, and waste collection in sealed containers to prevent aquatic contamination. Ecotoxicity assessments (e.g., OECD 201/202 guidelines) evaluate acute/chronic effects on Daphnia magna or algae, informing disposal practices .

Q. Methodological Notes

  • Data Contradictions : While reports 99% synthesis yield with n-hexane, earlier methods (e.g., Aldrich/Fluka) may yield lower purity (98%), emphasizing solvent selection and drying steps.
  • Advanced Tools : For microemulsion studies, dynamic light scattering (DLS) complements turbidimetry for droplet size analysis. For microbial studies, genome sequencing identifies desaturase enzymes in Rhodococcus strains.

Properties

IUPAC Name

1-chlorohexadecane
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InChI

InChI=1S/C16H33Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
Source PubChem
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InChI Key

CLWAXFZCVYJLLM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H33Cl
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DSSTOX Substance ID

DTXSID3027580
Record name 1-Chlorohexadecane
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Molecular Weight

260.9 g/mol
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Physical Description

Liquid
Record name Hexadecane, 1-chloro-
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CAS No.

4860-03-1
Record name 1-Chlorohexadecane
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Record name 1-CHLOROHEXADECANE
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